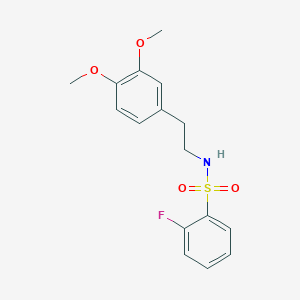
N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are often used in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring substituted with a fluorine atom and a sulfonamide group, as well as a phenethyl group substituted with two methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could potentially increase the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Asymmetric Synthesis and Fluorination Reactions
N-Fluorobenzenesulfonimide derivatives, closely related to N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide, have been employed in asymmetric synthesis and electrophilic fluorination reactions. For example, enantiomerically pure 3'-fluorothalidomide was synthesized using enantiodivergent electrophilic fluorination, demonstrating the utility of these compounds in producing chiral molecules with high enantiomeric excess (Yamamoto et al., 2011). Similarly, N-fluorobenzenesulfonamide was fine-tuned for enantioselective fluorination of 2-oxindoles, highlighting its versatility in synthetic chemistry (Wang et al., 2014).
Biological Applications
Anticancer Activities
Studies have demonstrated the anticancer potential of sulfonamide derivatives. For instance, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide (KCN1) showed significant in vitro and in vivo anti-cancer activity against pancreatic cancer cells, providing a basis for its development as a therapeutic agent (Wang et al., 2012).
Pharmacological Potential
COX-2 Inhibition
Sulfonamide derivatives, such as JTE-522, a selective cyclooxygenase-2 (COX-2) inhibitor, have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. This highlights the compound's potential in the treatment of diseases where COX-2 plays a significant role (Li et al., 2002).
Wirkmechanismus
Target of Action
A structurally similar compound, tjn-331, is known to inhibit the production of transforming growth factor β1 (tgf-β1) . TGF-β1 is a multifunctional cytokine that regulates cell growth, differentiation, and immune responses.
Mode of Action
Based on the action of the structurally similar compound tjn-331, it can be inferred that it might act by suppressing the production of tgf-β1 . This suppression could potentially inhibit the signaling pathways associated with TGF-β1, thereby affecting cellular processes regulated by this cytokine.
Result of Action
Based on the action of the structurally similar compound tjn-331, it can be inferred that the compound might have an effect on cellular processes regulated by tgf-β1, such as cell growth and differentiation .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely involve further investigation into its potential biological activities and applications. This could include testing its activity against various biological targets, studying its pharmacokinetics and toxicity, and potentially developing it into a drug if it shows promising activity .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-21-14-8-7-12(11-15(14)22-2)9-10-18-23(19,20)16-6-4-3-5-13(16)17/h3-8,11,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLLOQNFENSFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2962145.png)
![6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2962147.png)

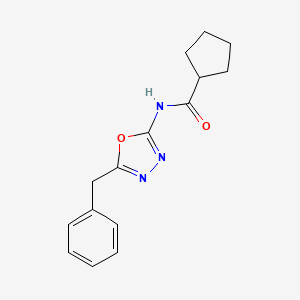
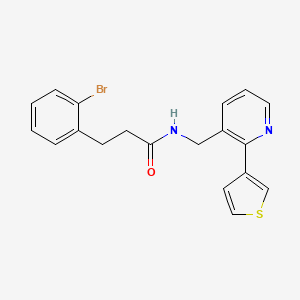
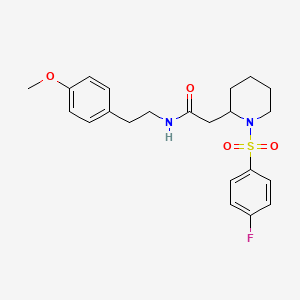
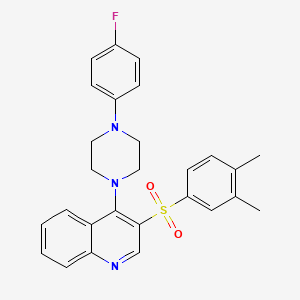
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2962159.png)
![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2962161.png)
![N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2962163.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962165.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2962167.png)
